molecular formula C10H6BrF3O B2709957 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one CAS No. 2411641-16-0

6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2709957
CAS No.: 2411641-16-0
M. Wt: 279.056
InChI Key: WDBIFIDVPCVPEE-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 5th position on the indanone ring. The indanone structure is a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring. The presence of the bromine and trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves the bromination and trifluoromethylation of an indanone precursor. One common method involves the following steps:

    Bromination: The indanone precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). This step introduces the bromine atom at the 6th position of the indanone ring.

    Trifluoromethylation: The brominated indanone is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). This step introduces the trifluoromethyl group at the 5th position of the indanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indanone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives with different oxidation states, while reduction may produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into the compound’s potential therapeutic effects, such as anticancer, anti-inflammatory, and antiviral properties, is ongoing.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-nitroquinoline: This compound has a similar bromine substitution but differs in the presence of a nitro group instead of a trifluoromethyl group.

    6,8-Diphenylquinoline: This compound features phenyl groups instead of the trifluoromethyl group.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has a similar bromine substitution but differs in the overall structure and functional groups.

Uniqueness

6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the bromine and trifluoromethyl groups on the indanone ring. This combination imparts distinct chemical and physical properties, making it valuable for various research applications. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.

Properties

IUPAC Name

6-bromo-5-(trifluoromethyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O/c11-8-4-6-5(1-2-9(6)15)3-7(8)10(12,13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBIFIDVPCVPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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